molecular formula C21H20N2OS B11325141 4-[(4-methylbenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-methylbenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11325141
M. Wt: 348.5 g/mol
InChI Key: VDXSPYBVDIKDOB-UHFFFAOYSA-N
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Description

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopenta[d]pyrimidin-2-one core structure, which is substituted with a phenyl group and a 4-methylphenylmethylsulfanyl group. The unique structural characteristics of this compound make it an interesting subject for study in organic chemistry and related disciplines.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H20N2OS/c1-15-10-12-16(13-11-15)14-25-20-18-8-5-9-19(18)23(21(24)22-20)17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14H2,1H3

InChI Key

VDXSPYBVDIKDOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidin-2-one core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Methylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with the 4-methylphenylmethylsulfanyl group, often using thiol reagents and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The phenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, strong bases or acids

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopenta[d]pyrimidin-2-one core with phenyl and methylphenylmethylsulfanyl groups makes it a versatile compound for various applications.

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